molecular formula C12H15NO2 B13542730 5-(Tert-butyl)-3-hydroxyindolin-2-one

5-(Tert-butyl)-3-hydroxyindolin-2-one

Cat. No.: B13542730
M. Wt: 205.25 g/mol
InChI Key: LOIXMTJNLTUZON-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-hydroxyindolin-2-one is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the tert-butyl group and the hydroxyindolinone moiety in this compound makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-hydroxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and acids.

Major Products

The major products formed from these reactions include various substituted indoles, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Tert-butyl)-3-hydroxyindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-3-hydroxyindolin-2-one involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind to multiple receptors, exerting effects such as inhibition of enzymes or modulation of signaling pathways. This binding affinity makes it a valuable compound for drug development and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

5-(Tert-butyl)-3-hydroxyindolin-2-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This makes it distinct from other indole derivatives and valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-tert-butyl-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H15NO2/c1-12(2,3)7-4-5-9-8(6-7)10(14)11(15)13-9/h4-6,10,14H,1-3H3,(H,13,15)

InChI Key

LOIXMTJNLTUZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2O

Origin of Product

United States

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